![molecular formula C11H12O3 B3116444 Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate CAS No. 216582-48-8](/img/structure/B3116444.png)
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, also known as MDIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDIC belongs to the class of indene carboxylates and has been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is not fully understood. However, studies have suggested that Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate exerts its anticancer and anti-inflammatory effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has been shown to possess a wide range of biochemical and physiological effects. Studies have reported that Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has also been shown to possess hepatoprotective activity by reducing liver damage caused by toxic agents. Additionally, Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has been reported to possess antihyperglycemic activity by reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory using commercially available starting materials. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate also exhibits potent biological activity, making it an attractive target for drug development. However, one of the limitations of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the research on Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate. One potential direction is to investigate the potential of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate as a chemopreventive agent for cancer. Another direction is to explore the potential of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and to optimize its pharmacological properties for drug development.
Scientific Research Applications
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJZPZHRFJHSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732212 | |
Record name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
216582-48-8 | |
Record name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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